4-Acetyl-5-oxohexanoic acid 4-Acetyl-5-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.: 54605-46-8
VCID: VC18676189
InChI: InChI=1S/C8H12O4/c1-5(9)7(6(2)10)3-4-8(11)12/h7H,3-4H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

4-Acetyl-5-oxohexanoic acid

CAS No.: 54605-46-8

Cat. No.: VC18676189

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-5-oxohexanoic acid - 54605-46-8

Specification

CAS No. 54605-46-8
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name 4-acetyl-5-oxohexanoic acid
Standard InChI InChI=1S/C8H12O4/c1-5(9)7(6(2)10)3-4-8(11)12/h7H,3-4H2,1-2H3,(H,11,12)
Standard InChI Key MTVIFYGHTHZUKX-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(CCC(=O)O)C(=O)C

Introduction

Physicochemical Properties

Structural Characteristics

The molecule features a hexanoic acid chain with an acetyl group (-COCH3_3) at carbon 4 and a keto group (=O) at carbon 5. This arrangement confers dual electrophilic sites, enabling diverse reactivity. X-ray crystallography and NMR analyses confirm a planar conformation at the keto group, while the acetyl moiety adopts a staggered configuration . The IUPAC name, 4-acetyl-5-oxohexanoic acid, reflects this substitution pattern .

Physical Parameters

Key physical properties include:

  • Melting Point: 14°C

  • Boiling Point: 160°C at 2.5 kPa

  • Density: 1.10 g/cm³

  • LogP: -0.36 (indicating moderate hydrophilicity)

  • Topological Polar Surface Area (TPSA): 54.37 Ų

These properties influence solubility and reactivity, with the low LogP suggesting preferential partitioning in aqueous environments .

Synthesis and Industrial Production

Conventional Synthesis Routes

Two primary methods dominate laboratory-scale synthesis:

  • Aldol Condensation:
    Acetone reacts with acrylic acid methyl ester in ethanol under basic conditions (e.g., sodium ethoxide), yielding 4-acetyl-5-oxohexanoic acid after acid hydrolysis. This method achieves 80% yield under optimized conditions .

    CH3COCH3+CH2=CHCOOCH3NaOEtC8H12O4+H2O\text{CH}_3\text{COCH}_3 + \text{CH}_2=\text{CHCOOCH}_3 \xrightarrow{\text{NaOEt}} \text{C}_8\text{H}_{12}\text{O}_4 + \text{H}_2\text{O}
  • Decarboxylation of Ethyl Acetoacetate Derivatives:
    Ethyl acetoacetate undergoes alkylation with 1,4-dibromobutane, followed by hydrolysis and decarboxylation. Continuous flow reactors enhance efficiency, achieving 90% purity post-distillation.

By-Product Management

Mesityl oxide (a dimer of acetone) forms as a major by-product during synthesis. Industrial protocols employ fractional distillation at 95–105°C under reduced pressure (2.5 mbar) to isolate the target compound .

Chemical Reactivity and Derivatives

Keto-Enol Tautomerism

The 5-oxo group facilitates tautomerization, forming an enol intermediate that participates in conjugate additions. This reactivity is exploited in synthesizing heterocycles like pyrroles :

C8H12O4Enol FormNH3Pyrrole Derivatives\text{C}_8\text{H}_{12}\text{O}_4 \rightleftharpoons \text{Enol Form} \xrightarrow{\text{NH}_3} \text{Pyrrole Derivatives}

Esterification

Reaction with ethanol under acidic conditions produces ethyl 4-acetyl-5-oxohexanoate (CAS 2832-10-2), a precursor in fragrance synthesis. Key parameters:

  • Yield: 96%

  • Boiling Point: 153–154°C at 19 mmHg

  • Density: 1.067 g/mL

Biological and Environmental Applications

Bacterial Xenobiotic Metabolism

As a bacterial metabolite, 4-acetyl-5-oxohexanoic acid facilitates the degradation of synthetic pollutants. Pseudomonas species utilize it to metabolize cyclohexanol derivatives, enabling bioremediation of industrial effluents .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesApplications
5-Oxohexanoic AcidC6_6H10_{10}O3_3Lacks acetyl group; simpler metabolismFlavoring agent
4-Acetylbutyric AcidC6_6H10_{10}O3_3No keto group; reduced electrophilicityOrganic synthesis intermediate
δ-Ketocaproic AcidC6_6H10_{10}O3_3Conjugated double bond; enhanced reactivityPolymer chemistry

The dual functionalization of 4-acetyl-5-oxohexanoic acid confers distinct advantages in synthetic flexibility compared to analogs .

Industrial and Research Applications

Fine Chemical Synthesis

  • Fragrances: Ethyl ester derivatives impart fruity notes in perfumes .

  • Pharmaceutical Intermediates: Used in synthesizing pyrrole-based drugs .

Material Science

Cross-linking with polyols enhances thermoplastic elasticity, with applications in biodegradable polymers.

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